molecular formula C10H15N3O3S B1518982 N-(3-aminophenyl)morpholine-4-sulfonamide CAS No. 1042656-03-0

N-(3-aminophenyl)morpholine-4-sulfonamide

Cat. No.: B1518982
CAS No.: 1042656-03-0
M. Wt: 257.31 g/mol
InChI Key: KIIVPWDXGAUHHS-UHFFFAOYSA-N
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Description

“N-(3-aminophenyl)morpholine-4-sulfonamide” is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3O3S/c11-9-2-1-3-10(8-9)12-17(14,15)13-4-6-16-7-5-13/h1-3,8,12H,4-7,11H2 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 257.31 .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated the efficacy of sulfonamide compounds, which share a structural similarity with N-(3-aminophenyl)morpholine-4-sulfonamide, in combating multidrug-resistant strains of bacteria and fungi. A study highlighted the modulation of antibiotic activity against resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungal strains including Candida albicans, C. tropicalis, and C. krusei. This suggests potential applications in developing novel antimicrobial agents to tackle drug resistance (Oliveira et al., 2015).

Synthetic Applications

Compounds with a morpholine group, such as this compound, have been used in the synthesis of various heterocycles. A method involving α-phenylvinylsulfonium salts has been reported for the synthesis of stereodefined C-substituted morpholines and piperazines, showcasing high levels of regio- and diastereoselectivity. This indicates their utility in the precise construction of complex organic molecules, which can have applications in pharmaceuticals and material science (Matlock et al., 2015).

Pharmaceutical Applications

Sulfonamide derivatives of this compound have shown promising results in pharmaceutical applications. One study synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, demonstrating significant antimicrobial potency. This indicates the potential of these compounds in developing new antimicrobial agents (Janakiramudu et al., 2017). Moreover, aromatic sulfonamide inhibitors targeting carbonic anhydrases have been investigated for their inhibitory effects, suggesting applications in treating conditions like glaucoma, epilepsy, and even cancer (Supuran et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(3-aminophenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c11-9-2-1-3-10(8-9)12-17(14,15)13-4-6-16-7-5-13/h1-3,8,12H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIVPWDXGAUHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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